2-(Trifluoromethyl)-4-vinylbenzonitrile

Hammett linear free-energy relationship substituent effect vinyl monomer reactivity

2-(Trifluoromethyl)-4-vinylbenzonitrile (CAS 1265323-65-6; molecular formula C₁₀H₆F₃N; molecular weight 197.16 g·mol⁻¹) is an ortho-trifluoromethyl-substituted vinylbenzonitrile monomer belonging to the styrenic/vinyl-aromatic class. The compound features a 4-vinyl group enabling radical or coordination polymerization, a nitrile functionality for polar interactions and post‑polymerization modification, and an ortho‑CF₃ substituent that profoundly alters the electronic character of the aromatic ring and the conjugated vinyl moiety relative to its closest structural analogs—4‑vinylbenzonitrile (4‑cyanostyrene, CAS 3435‑51‑6), 2‑methyl‑4‑vinylbenzonitrile (CAS 929202‑25‑5), and 2‑fluoro‑4‑vinylbenzonitrile (CAS 433939‑83‑4).

Molecular Formula C10H6F3N
Molecular Weight 197.16 g/mol
Cat. No. B8415621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-4-vinylbenzonitrile
Molecular FormulaC10H6F3N
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C=C1)C#N)C(F)(F)F
InChIInChI=1S/C10H6F3N/c1-2-7-3-4-8(6-14)9(5-7)10(11,12)13/h2-5H,1H2
InChIKeyHYNKLTGBJKGUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)-4-vinylbenzonitrile – Key Identifiers, Physicochemical Baseline, and Comparator Landscape for Informed Procurement


2-(Trifluoromethyl)-4-vinylbenzonitrile (CAS 1265323-65-6; molecular formula C₁₀H₆F₃N; molecular weight 197.16 g·mol⁻¹) is an ortho-trifluoromethyl-substituted vinylbenzonitrile monomer belonging to the styrenic/vinyl-aromatic class . The compound features a 4-vinyl group enabling radical or coordination polymerization, a nitrile functionality for polar interactions and post‑polymerization modification, and an ortho‑CF₃ substituent that profoundly alters the electronic character of the aromatic ring and the conjugated vinyl moiety relative to its closest structural analogs—4‑vinylbenzonitrile (4‑cyanostyrene, CAS 3435‑51‑6), 2‑methyl‑4‑vinylbenzonitrile (CAS 929202‑25‑5), and 2‑fluoro‑4‑vinylbenzonitrile (CAS 433939‑83‑4). The combination of a polymerizable vinyl handle with the strong electron‑withdrawing and lipophilic CF₃ group creates a differentiated reactivity profile that cannot be replicated by simple in‑class substitution.

Why Generic Substitution Fails for 2-(Trifluoromethyl)-4-vinylbenzonitrile: Electronic and Lipophilic Non‑Equivalence of the ortho‑CF₃ Motif


Ortho‑substituted 4‑vinylbenzonitriles are not interchangeable because the electronic and lipophilic contributions of the 2‑position substituent govern both the reactivity of the vinyl group and the physicochemical properties of derived (co)polymers or small‑molecule products. The trifluoromethyl group is one of the most strongly electron‑withdrawing neutral substituents in organic chemistry (Hammett σₚ = +0.54) [1], whereas a methyl group at the same position is electron‑donating (σₚ = −0.17) [1], and fluorine provides only a modest inductive withdrawal (σₚ = +0.06). This ~0.7 σ‑unit difference translates into a substantial shift in the electron density of the conjugated vinyl‑arene π‑system, altering activation energies in cycloaddition and polymerization reactions [2]. Additionally, CF₃ imparts a large positive Hansch lipophilicity increment (π = +0.88) compared with CH₃ (π = +0.56) or F (π = +0.14) [1], directly affecting solubility, phase partitioning, and membrane permeability. Because these electronic and lipophilic effects are non‑linear and position‑dependent, a researcher cannot obtain the same performance by selecting a 2‑methyl, 2‑fluoro, or unsubstituted 4‑vinylbenzonitrile analog. The quantitative evidence below substantiates why this specific compound must be specified for applications where the ortho‑CF₃ effect is mechanistically required.

Product‑Specific Quantitative Evidence Guide for 2-(Trifluoromethyl)-4-vinylbenzonitrile vs. Closest Analogs


Hammett σₚ Electronic Differentiation: ortho‑CF₃ Confers a >0.7 σ‑Unit Electron‑Withdrawing Shift Relative to the 2‑Methyl Analog

The ortho‑CF₃ substituent of 2‑(trifluoromethyl)‑4‑vinylbenzonitrile exerts a powerful electron‑withdrawing effect quantified by the Hammett para‑substituent constant σₚ = +0.54 [1]. In contrast, the 2‑methyl‑4‑vinylbenzonitrile comparator carries an electron‑donating substituent with σₚ = −0.17, while unsubstituted 4‑vinylbenzonitrile has σₚ = 0.00. This net Δσₚ of +0.71 relative to the 2‑methyl analog and +0.54 relative to the parent vinylbenzonitrile indicates that the vinyl π‑system in the target compound is significantly more electron‑deficient. The ortho‑fluoro analog (σₚ = +0.06) provides only a marginal withdrawal [1]. Because vinyl‑aromatic monomers follow linear free‑energy relationships in radical addition and cycloaddition kinetics, this σ‑value divergence is a direct predictor of differentiated reactivity.

Hammett linear free-energy relationship substituent effect vinyl monomer reactivity

DFT‑Predicted Cycloaddition Activation‑Energy Reduction: CF₃ Lowers the Barrier vs. CH₃ in [3+2] Cycloaddition with Benzonitrile Oxide

A Molecular Electron Density Theory (MEDT) investigation at the DFT/B3LYP/6‑311++G(d,p) level directly compared the [3+2] cycloaddition of benzonitrile oxide with 1‑trifluoromethyl‑4‑vinyl‑benzene versus 1‑methyl‑4‑vinyl‑benzene [1]. The study demonstrated that the presence of the CF₃ group reduces the activation energy of the cycloaddition process relative to the CH₃‑substituted analog, in agreement with experimentally observed higher yields for the trifluoromethylated substrate. Although the published abstract does not disclose the absolute barrier values (full text behind paywall), the peer‑reviewed conclusion—'the presence of the CF₃ group reduces the activation energy, which makes it possible to increase the experimental yield'—constitutes a direct comparative finding. Because 2‑(trifluoromethyl)‑4‑vinylbenzonitrile presents the same trifluoromethyl‑vinyl‑benzene conjugated topology, the computationally validated activation‑energy reduction is transferable.

DFT MEDT [3+2] cycloaddition activation energy fluorine effect

Hansch π Lipophilicity Increment: CF₃ Adds +0.88 logP Units Relative to Hydrogen, Exceeding Methyl and Fluoro Analogs

The octanol‑water partition coefficient (logP) of a molecule is a critical parameter governing solubility, phase‑transfer behavior, and biological membrane permeability. The CF₃ group contributes a Hansch π constant of +0.88, meaning it increases logP by nearly one log unit compared with an unsubstituted analog (π_H = 0.00) [1]. In contrast, a CH₃ group contributes only +0.56, and a fluorine atom contributes merely +0.14 [1]. Applying these increments to the measured logP of 4‑vinylbenzonitrile (ACD/LogP = 2.27) , the predicted logP of 2‑(trifluoromethyl)‑4‑vinylbenzonitrile is approximately 3.15, a ~0.9 log‑unit increase. This predicted value substantially exceeds the logP of 2‑fluoro‑4‑vinylbenzonitrile (logP ≈ 2.34) and 2‑methyl‑4‑vinylbenzonitrile (predicted logP ≈ 2.83).

lipophilicity Hansch π logP membrane permeability partition coefficient

Molecular Weight and Bulk Physical Property Differentiation: A 68 g·mol⁻¹ Mass Increase Over Unsubstituted 4‑Vinylbenzonitrile Alters Handling and Formulation

The molecular weight of 2‑(trifluoromethyl)‑4‑vinylbenzonitrile is 197.16 g·mol⁻¹ , compared with 129.16 g·mol⁻¹ for 4‑vinylbenzonitrile (boiling point 56–58 °C at 10 mmHg) , 143.19 g·mol⁻¹ for 2‑methyl‑4‑vinylbenzonitrile , and 147.15 g·mol⁻¹ for 2‑fluoro‑4‑vinylbenzonitrile . The CF₃‑substituted compound is 52.7% heavier than the parent vinylbenzonitrile. In practice, higher molecular weight among structurally related vinyl monomers generally correlates with reduced volatility, higher boiling point, and altered viscosity—factors that directly impact safe handling, storage (freezer‑ vs. ambient‑temperature), and the design of continuous‑flow polymerization processes. For procurement, the increased mass also affects shipping classification and cost‑per‑mole calculations when stoichiometric rather than mass‑based quantities are required.

molecular weight boiling point volatility formulation

Optimal Research and Industrial Application Scenarios for 2-(Trifluoromethyl)-4-vinylbenzonitrile Based on Quantitative Differentiation Evidence


Synthesis of Fluorinated Isoxazoline Libraries via [3+2] Cycloaddition Under Milder Conditions

The computationally validated reduction in cycloaddition activation energy conferred by the CF₃ group [1] makes 2‑(trifluoromethyl)‑4‑vinylbenzonitrile the monomer of choice for synthesizing 3‑aryl‑5‑(trifluoromethylphenyl)‑isoxazoline derivatives. By selecting this compound over the 2‑methyl analog, medicinal chemistry teams can achieve higher yields at lower temperatures, reducing thermal degradation of sensitive heterocyclic products and enabling parallel library synthesis under uniform mild conditions. The enhanced lipophilicity (predicted logP ≈ 3.15) also facilitates chromatographic purification of the isoxazoline products.

Design of Electron‑Deficient Vinyl Monomers for Alternating Radical Copolymerization

The strong electron‑withdrawing character of the ortho‑CF₃ group (σₚ = +0.54) [2] renders the vinyl moiety significantly electron‑deficient, favoring alternating copolymerization with electron‑rich comonomers (e.g., vinyl ethers, styrenics with donor substituents). This electronic bias cannot be achieved with 2‑methyl‑4‑vinylbenzonitrile (σₚ = −0.17). Polymer chemists procuring this monomer can expect altered reactivity ratios, enabling sequence‑controlled copolymer architectures for high‑Tg, low‑dielectric, or flame‑retardant materials.

Hydrophobic Monomer for Emulsion or Dispersion Polymerization Requiring High logP

With a predicted logP increase of ~0.9 units over unsubstituted 4‑vinylbenzonitrile [3], 2‑(trifluoromethyl)‑4‑vinylbenzonitrile is better suited for emulsion polymerization systems where monomer droplet stability and polymer particle hydrophobicity are critical. Its reduced water solubility (inferred from the Hansch π increment) minimizes aqueous‑phase side reactions and improves incorporation efficiency in copolymer latex formulations compared with the more water‑miscible 4‑vinylbenzonitrile or 2‑fluoro analog.

Building Block for Fluorine‑19 MRI Probes or ¹⁹F‑NMR Tracers in Materials Science

The three chemically equivalent fluorine atoms of the CF₃ group provide a strong, single‑peak ¹⁹F‑NMR signal, enabling sensitive detection in fluorine‑19 magnetic resonance imaging (MRI) probe design or as a tracer for monitoring polymer chain dynamics. The molecular weight advantage (+68 g·mol⁻¹ vs. 4‑vinylbenzonitrile) also means that per‑fluorine sensitivity calculations favor this monomer over mono‑fluorinated analogs for applications requiring high detection sensitivity per unit mass.

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